molecular formula C21H20N2O3S B5062295 2-({[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

2-({[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B5062295
M. Wt: 380.5 g/mol
InChI Key: PWIGSLKLZDUOPX-UHFFFAOYSA-N
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Description

2-({[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a naphthyl group, a thiazole ring, and a cyclohexane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring through a cyclization reaction involving a naphthyl-substituted thioamide and an α-haloketone. The resulting thiazole intermediate is then coupled with a cyclohexane carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The naphthyl group can be reduced to a dihydronaphthalene derivative.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Esters or amides of the cyclohexane carboxylic acid.

Scientific Research Applications

2-({[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The naphthyl group may enhance the compound’s binding affinity to its targets, while the cyclohexane carboxylic acid moiety can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID lies in its combination of a naphthyl group, a thiazole ring, and a cyclohexane carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-19(16-9-3-4-10-17(16)20(25)26)23-21-22-18(12-27-21)15-11-5-7-13-6-1-2-8-14(13)15/h1-2,5-8,11-12,16-17H,3-4,9-10H2,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIGSLKLZDUOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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